Authored by: A Senior Application Scientist
Authored by: A Senior Application Scientist
An In-Depth Technical Guide to 1,4-Dimethylpyrrolidin-2-one for Scientific Professionals
Introduction: Unveiling 1,4-Dimethylpyrrolidin-2-one
1,4-Dimethylpyrrolidin-2-one, identified by its CAS number 2555-04-6 , is a substituted five-membered lactam that is gaining attention within the scientific community.[1][2][3] As a derivative of the pyrrolidone scaffold, a core structure in numerous FDA-approved drugs, its unique substitution pattern presents intriguing possibilities for medicinal chemists and drug development professionals.[4][5] This guide provides a comprehensive overview of its chemical and physical properties, synthesis, applications, and safety protocols, grounded in established scientific principles and data.
The pyrrolidine ring is a cornerstone in pharmaceutical sciences due to its ability to explore pharmacophore space effectively, contribute to molecular stereochemistry, and increase three-dimensional coverage—a desirable trait for enhancing biological activity and selectivity.[4] 1,4-Dimethylpyrrolidin-2-one serves as both a versatile polar solvent and a valuable synthetic intermediate.[6] Its properties make it suitable for a range of chemical transformations and formulations.[6][7]
Core Physicochemical Characteristics
The utility of any chemical compound in a research or development setting is fundamentally dictated by its physicochemical properties. 1,4-Dimethylpyrrolidin-2-one is a colorless to yellow liquid with a faint amine-like odor.[6] It is a polar solvent capable of dissolving a variety of organic and inorganic compounds.[6][7] Its relatively high boiling point and low volatility are advantageous for conducting reactions at elevated temperatures.[6][7]
| Property | Value | Source(s) |
| CAS Number | 2555-04-6 | [1][2][3][8] |
| Molecular Formula | C₆H₁₁NO | [2][3] |
| Molecular Weight | 113.16 g/mol | [2][3][8] |
| Boiling Point | 95 °C at 15 Torr | [3][7] |
| Density | ~0.973 g/cm³ (Predicted) | [3][7] |
| Appearance | Colorless to yellow liquid/oil | [6][7] |
| Solubility | Soluble in water (low solubility), Chloroform (Sparingly), Methanol (Slightly) | [3][6] |
| Purity | Typically available at ≥97% |
Synthesis and Mechanistic Insights
While specific, detailed industrial synthesis routes for 1,4-Dimethylpyrrolidin-2-one are often proprietary, a common laboratory-scale preparation involves the N-methylation of a corresponding pyrrolidone precursor.[6] The general strategy for creating substituted pyrrolidines often relies on multi-component reactions or cycloadditions to build the heterocyclic core.[5][9][10]
A plausible synthetic approach involves the reductive amination of a keto-acid or ester, followed by intramolecular cyclization and subsequent N-methylation. The choice of reagents and reaction conditions is critical to control stereochemistry and maximize yield, a key consideration in drug development where enantiomeric purity is paramount.[4]
Caption: A generalized workflow for the synthesis of 1,4-Dimethylpyrrolidin-2-one.
Applications in Drug Discovery and Development
The pyrrolidone (or γ-lactam) structure is a privileged scaffold in medicinal chemistry, found in a wide array of pharmacologically active compounds.[9] Its derivatives are explored for various therapeutic targets.
Role as a Versatile Solvent
Similar to the well-studied N-methyl-2-pyrrolidone (NMP), 1,4-Dimethylpyrrolidin-2-one's properties as a polar, aprotic solvent make it a candidate for solubilizing poorly soluble active pharmaceutical ingredients (APIs).[6][11][12] Its efficacy in dissolving a wide range of compounds is a significant advantage in formulation studies and high-throughput screening campaigns.[6]
Intermediate for Novel Scaffolds
The true value for drug discovery professionals lies in its utility as a building block. The methyl group at the 4-position introduces a chiral center, allowing for the synthesis of stereoisomers. This is critically important as the biological activity of enantiomers can differ significantly.[4] The lactam functionality can be opened or modified to generate a library of novel pyrrolidine derivatives for structure-activity relationship (SAR) studies.[9]
Caption: Key applications of 1,4-Dimethylpyrrolidin-2-one in a scientific context.
Safety, Handling, and Regulatory Profile
Ensuring the safety of laboratory personnel is paramount. 1,4-Dimethylpyrrolidin-2-one is classified as a hazardous substance, and appropriate handling procedures must be followed.[1][13]
Hazard Identification and Precautionary Measures
The compound is associated with several hazard statements, indicating potential risks upon exposure.[1]
| Hazard Class | GHS Hazard Statement(s) |
| Acute Toxicity | H302: Harmful if swallowed.[1] |
| H312: Harmful in contact with skin.[1] | |
| H335: May cause respiratory irritation.[1] | |
| Skin/Eye Damage | H317: May cause an allergic skin reaction.[1] |
| H318: Causes serious eye damage.[1] | |
| Reproductive Toxicity | H360: May damage fertility or the unborn child.[1] |
| Environmental | H411: Toxic to aquatic life with long lasting effects.[1] |
Recommended Laboratory Protocol
A self-validating system for handling this compound involves a multi-layered approach to safety.
1. Engineering Controls:
-
Always handle in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[13][14]
2. Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles and/or a face shield.[13]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene).
-
Body Protection: Wear a standard laboratory coat. Ensure exposed skin is covered.
3. First Aid Procedures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[13][14]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Consult a physician.[14]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a physician immediately.[13][14]
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. Consult a physician.[13][14]
Caption: Standard laboratory workflow for safely handling hazardous chemicals.
Conclusion
1,4-Dimethylpyrrolidin-2-one is a compound with significant potential for researchers, scientists, and drug development professionals. Its dual role as a specialty solvent and a versatile chiral building block makes it a valuable tool in the synthesis of novel chemical entities. Understanding its physicochemical properties, synthetic pathways, and, most importantly, its safety profile is essential for its effective and responsible use in the laboratory. As research into novel pyrrolidine-based therapeutics continues, the importance of such substituted scaffolds is likely to grow.
References
-
1,4-dimethylpyrrolidin-2-one - ChemBK. [Link]
-
1,4-dimethyl-2-pyrrolidone - ChemBK. [Link]
-
1,4-Dimethylpyrrolidin-2-one | C6H11NO | CID 14417041 - PubChem. [Link]
-
1,4-Dimethyl-2-pyrrolidone Safety Data Sheets(SDS) lookchem. [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - MDPI. [Link]
-
Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones - Beilstein Journals. [Link]
-
1,4-Dimethylpyrrolidin-2-one | 2555-04-6 - Sigma-Aldrich (CN). [Link]
-
1,5-Dimethylpyrrolidin-2-one | C6H11NO | CID 101194 - PubChem. [Link]
-
Pyrrolidine synthesis - Organic Chemistry Portal. [Link]
-
Review of pharmaceutical applications of N-methyl-2-pyrrolidone - PubMed. [Link]
-
(PDF) Review of Pharmaceutical Applications of N-Methyl-2-Pyrrolidone - ResearchGate. [Link]
Sources
- 1. arctomsci.com [arctomsci.com]
- 2. 1,4-Dimethylpyrrolidin-2-one | C6H11NO | CID 14417041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,4-Dimethyl-2-pyrrolidone | 2555-04-6 [chemicalbook.com]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. enamine.net [enamine.net]
- 6. chembk.com [chembk.com]
- 7. chembk.com [chembk.com]
- 8. 1,4-Dimethylpyrrolidin-2-one | 2555-04-6 [sigmaaldrich.com]
- 9. BJOC - Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones [beilstein-journals.org]
- 10. Pyrrolidine synthesis [organic-chemistry.org]
- 11. Review of pharmaceutical applications of N-methyl-2-pyrrolidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. fishersci.com [fishersci.com]
- 14. 1,4-Dimethyl-2-pyrrolidone Safety Data Sheets(SDS) lookchem [lookchem.com]
